molecular formula C14H13NO3S B4689032 methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate

methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate

Cat. No.: B4689032
M. Wt: 275.32 g/mol
InChI Key: GTZCAPUJJKMXFX-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thienyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 5-methyl-2-thiophenecarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or substituted aromatic compounds.

Scientific Research Applications

Methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienyl and benzoate moieties can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2-thienyl)carbonyl]amino}benzoate: Similar structure but without the methyl group on the thienyl ring.

    Ethyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate is unique due to the presence of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets or alter its physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[(5-methylthiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-7-8-12(19-9)13(16)15-11-6-4-3-5-10(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCAPUJJKMXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate
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methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate

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